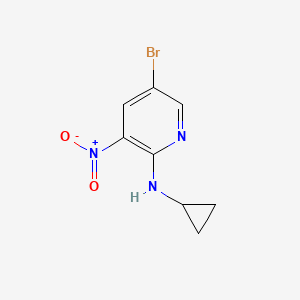
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride
概要
説明
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride is a chemical compound with the molecular formula C7H6ClNO3S.C3H7NO. It is a compound formed by the combination of 4-(Aminosulphonyl)benzoyl chloride and dimethylformamide in a 1:1 ratio . This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
The synthesis of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride typically involves the reaction of 4-(Aminosulphonyl)benzoyl chloride with dimethylformamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the formation of the complex is complete .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
化学反応の分析
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
科学的研究の応用
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can be used to label proteins and study their interactions.
Medicine: It has potential applications in drug development and formulation. Its ability to form stable complexes makes it useful in the design of drug delivery systems.
Industry: The compound is used in the production of polymers and resins.
作用機序
The mechanism of action of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride involves its reactivity with nucleophiles. The chloride group in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various chemical reactions to synthesize different products .
類似化合物との比較
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride can be compared with other similar compounds such as:
4-(Aminosulphonyl)benzoyl chloride: This compound is similar but does not form a complex with dimethylformamide. It has similar reactivity but different physical properties.
4-(Aminosulphonyl)benzoic acid: This compound is formed by the hydrolysis of this compound. It has different applications and reactivity.
4-(Aminosulphonyl)benzamide: This compound is formed by the reaction of 4-(Aminosulphonyl)benzoyl chloride with ammonia.
The uniqueness of this compound lies in its ability to form stable complexes with dimethylformamide, which enhances its reactivity and makes it valuable in various chemical processes.
特性
IUPAC Name |
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S.C3H7NO/c8-7(10)5-1-3-6(4-2-5)13(9,11)12;1-4(2)3-5/h1-4H,(H2,9,11,12);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGFLVSVHAHYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)








